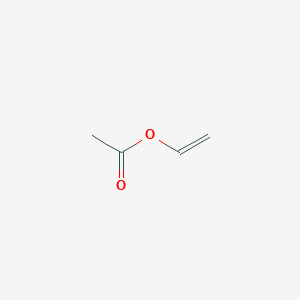
2,4,6-Triyodofenol
Descripción general
Descripción
El Triiodofenol, también conocido como 2,4,6-triiodofenol, es un compuesto orgánico con la fórmula molecular C₆H₃I₃O. Es un compuesto fenólico donde tres átomos de yodo están sustituidos en las posiciones 2, 4 y 6 del anillo de benceno. Este compuesto es conocido por sus potentes propiedades de alteración de las hormonas tiroideas y se utiliza en diversas aplicaciones de investigación científica .
Aplicaciones Científicas De Investigación
El triiodofenol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El triiodofenol ejerce sus efectos principalmente interrumpiendo las vías de la hormona tiroidea. Se une a los receptores de la hormona tiroidea e interfiere con la unión normal de las hormonas tiroideas, lo que lleva a una alteración de la homeostasis de la hormona tiroidea . Esta interrupción puede afectar a diversos procesos fisiológicos regulados por las hormonas tiroideas .
Compuestos similares:
2,4,6-Triclorofenol: Estructura similar pero con átomos de cloro en lugar de yodo.
2,4,6-Tribromofenol: Estructura similar pero con átomos de bromo en lugar de yodo.
Singularidad: El triiodofenol es único debido a la presencia de átomos de yodo, que le confieren propiedades químicas y biológicas distintivas. Los átomos de yodo aumentan el peso molecular del compuesto e influyen en su reactividad y actividad biológica en comparación con sus homólogos cloro y bromo .
Análisis Bioquímico
Biochemical Properties
2,4,6-Triiodophenol plays a crucial role in biochemical reactions, particularly in the context of its anti-inflammatory effects. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are key players in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects . Additionally, 2,4,6-Triiodophenol interacts with thyroid hormone receptors, influencing the synthesis and metabolism of thyroid hormones .
Cellular Effects
2,4,6-Triiodophenol affects various types of cells and cellular processes. In immune cells, it modulates the production of cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. This modulation can lead to a decrease in the inflammatory response. In thyroid cells, 2,4,6-Triiodophenol influences the expression of genes involved in thyroid hormone synthesis and metabolism . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of 2,4,6-Triiodophenol involves its binding interactions with specific biomolecules. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, 2,4,6-Triiodophenol interacts with thyroid hormone receptors, influencing the transcription of genes involved in thyroid hormone synthesis and metabolism . These interactions result in changes in gene expression and enzyme activity, ultimately leading to its observed biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Triiodophenol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that 2,4,6-Triiodophenol can have sustained effects on cellular function, including prolonged inhibition of cyclooxygenase activity and modulation of thyroid hormone levels . These effects are consistent with its known biochemical properties and molecular mechanisms .
Dosage Effects in Animal Models
The effects of 2,4,6-Triiodophenol vary with different dosages in animal models. At low doses, it has been shown to exert anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects, including thyroid dysfunction and hepatotoxicity . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications .
Metabolic Pathways
2,4,6-Triiodophenol is involved in several metabolic pathways, particularly those related to thyroid hormone synthesis and metabolism. It interacts with enzymes such as thyroid peroxidase and deiodinases, which are involved in the synthesis and activation of thyroid hormones . These interactions can influence metabolic flux and alter the levels of metabolites involved in thyroid hormone metabolism .
Transport and Distribution
Within cells and tissues, 2,4,6-Triiodophenol is transported and distributed through interactions with specific transporters and binding proteins. It can bind to thyroid hormone transport proteins, facilitating its distribution to target tissues . Additionally, its localization and accumulation within cells can be influenced by its interactions with intracellular binding proteins and transporters .
Subcellular Localization
The subcellular localization of 2,4,6-Triiodophenol is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, where it can interact with thyroid hormone receptors and influence gene expression . These localization patterns are crucial for its activity and function within cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El triiodofenol se puede sintetizar a través de varios métodos:
Yodación del fenol: Un método común consiste en la yodación del fenol utilizando yodo y un agente oxidante como el peróxido de hidrógeno en un medio ácido.
Reacción con ácido periódico y yoduro de potasio: Otro método consiste en hacer reaccionar el fenol con ácido periódico y yoduro de potasio en presencia de ácido sulfúrico concentrado.
Diazotación de la 2,4,6-triiodoanilina: Este método consiste en la diazotación de la 2,4,6-triiodoanilina con nitrito de sodio en un medio ácido, seguido de la hidrólisis para obtener triiodofenol.
Métodos de producción industrial: La producción industrial de triiodofenol normalmente implica la yodación a gran escala del fenol utilizando yodo y un agente oxidante en condiciones controladas para garantizar un alto rendimiento y pureza .
Tipos de reacciones:
Oxidación: El triiodofenol puede sufrir reacciones de oxidación, donde el grupo fenólico se oxida para formar quinonas.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, ácido periódico.
Reactivos de sustitución: Nucleófilos como aminas o tioles.
Productos principales:
Productos de oxidación: Quinonas.
Productos de sustitución: Varios fenoles sustituidos según el nucleófilo utilizado.
Comparación Con Compuestos Similares
2,4,6-Trichlorophenol: Similar structure but with chlorine atoms instead of iodine.
2,4,6-Tribromophenol: Similar structure but with bromine atoms instead of iodine.
Uniqueness: Triiodophenol is unique due to the presence of iodine atoms, which confer distinct chemical and biological properties. The iodine atoms increase the compound’s molecular weight and influence its reactivity and biological activity compared to its chloro- and bromo- counterparts .
Propiedades
IUPAC Name |
2,4,6-triiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPDZNUFNKUROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022080 | |
| Record name | 2,4,6-Triiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-23-4 | |
| Record name | 2,4,6-Triiodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Triiodophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 609-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4,6-triiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Triiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triiodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIIODOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RB2R81A7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)

